molecular formula C18H21NO2 B5541055 N-[3-(2-phenoxyethyl)benzyl]propanamide

N-[3-(2-phenoxyethyl)benzyl]propanamide

Cat. No.: B5541055
M. Wt: 283.4 g/mol
InChI Key: XVXQXFPGNVGCST-UHFFFAOYSA-N
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Description

N-[3-(2-phenoxyethyl)benzyl]propanamide, commonly known as 'Phenoxybenzamine,' is a compound that belongs to the class of alpha-blockers. This compound has been used for decades in research laboratories for its ability to block the alpha-adrenergic receptors.

Scientific Research Applications

Environmental Exposure and Toxicity

  • A study on environmental phenols, including derivatives and compounds with similar structural features to N-[3-(2-phenoxyethyl)benzyl]propanamide, investigated their presence in pregnant women, highlighting widespread exposure through consumer and personal care products. The study emphasized the need for understanding exposure sources and potential health impacts (Mortensen et al., 2014).

Bioactive Constituents and Antimicrobial Activity

  • Research into bioactive constituents of Jolyna laminarioides identified compounds with antimicrobial and enzyme inhibitory activities, suggesting the potential of similar compounds for therapeutic applications (Atta-ur-rahman et al., 1997).

Antiviral and Enzyme Inhibition

  • A novel inhibitor targeting cytomegalovirus DNA maturation was discovered, demonstrating the potential of specific propanamide derivatives in antiviral therapies. This research suggests avenues for the development of treatments against viral infections (Buerger et al., 2001).

Renewable Chemical Building Blocks

  • A study explored the use of naturally occurring phenolic compounds as renewable building blocks for material science applications, indicating the potential for similar compounds in sustainable industrial applications (Trejo-Machin et al., 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of “N-[3-(2-phenoxyethyl)benzyl]propanamide”. If this compound has biological activity, it would depend on its interactions with biological macromolecules .

Future Directions

The future research directions for “N-[3-(2-phenoxyethyl)benzyl]propanamide” would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential pharmaceutical . If it has unique chemical reactivity, it could be used in synthetic chemistry .

Properties

IUPAC Name

N-[[3-(2-phenoxyethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-18(20)19-14-16-8-6-7-15(13-16)11-12-21-17-9-4-3-5-10-17/h3-10,13H,2,11-12,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXQXFPGNVGCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC(=C1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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